N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide
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Overview
Description
This compound is a derivative of thiadiazole, known for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and fibrotic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide involves multiple pathways:
Cancer Cells: Inhibits the activity of protein kinase CK2, leading to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis.
Inflammation: Inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, reducing the production of inflammatory cytokines.
Fibrosis: Inhibits the activation of the transforming growth factor beta (TGF-β) pathway, reducing the accumulation of scar tissue.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide: Known for its anti-inflammatory and anti-cancer properties.
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide: Exhibits similar pharmacological activities.
Uniqueness
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways involved in cancer, inflammation, and fibrosis makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22ClN3OS |
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Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide |
InChI |
InChI=1S/C17H22ClN3OS/c1-3-5-6-13(4-2)16(22)19-17-21-20-15(23-17)11-12-7-9-14(18)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,19,21,22) |
InChI Key |
VEGKUQYEWRBROC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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